Ethyl 6-acetylnicotinate
Description
Ethyl 6-acetylnicotinate (CAS: 20857-24-3) is a nicotinic acid derivative with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol. Structurally, it features an acetyl group at the 6-position of the pyridine ring and an ethyl ester at the 3-position (Figure 1). This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development. It is explicitly labeled as non-medicinal and non-edible, emphasizing its role in non-clinical applications .
Properties
CAS No. |
20857-24-3 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
ethyl 6-acetylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)8-4-5-9(7(2)12)11-6-8/h4-6H,3H2,1-2H3 |
InChI Key |
DHPDCCVUUOAWFW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(C=C1)C(=O)C |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Ester Hydrolysis
Ethyl 6-acetylnicotinate undergoes hydrolysis to yield 6-acetylnicotinic acid, a reaction facilitated under acidic or basic conditions:
| Reaction Conditions | Reagents | Yield | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (aq) | 85% | |
| Basic hydrolysis | NaOH (aq) | 88% |
The ester group is susceptible to cleavage, particularly under basic conditions, due to the electron-withdrawing effect of the acetyl group stabilizing the transition state. Acidic hydrolysis requires prolonged heating (16h at 20°C) compared to basic conditions (4h at RT) .
Oxidation Reactions
The acetyl group (COCH3) at the 6-position can undergo oxidation to a ketone or further to a carboxylic acid:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Mild oxidation | KMnO4, H2O | 6-Oxonicotinic acid | 69% | |
| Strong oxidation | HNO3, H2SO4 | 6-Carboxylic acid derivative | 47% |
Potassium permanganate selectively oxidizes the acetyl group to a ketone, while concentrated nitric acid converts it to a carboxylic acid . These pathways are critical for synthesizing functionalized pyridine derivatives .
Nucleophilic Substitution
The 6-position acetyl group can act as a leaving group under specific conditions:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Aminolysis | NH3, DMF | 6-Aminonicotinate | 62% | |
| Hydroxylaminolysis | NH2OH, EtOH | 6-Oximinonicotinate | 58% |
Nucleophilic substitution is facilitated by the electron-deficient pyridine ring, enabling replacement of the acetyl group with amines or hydroxylamine . This pathway is key for synthesizing amino acid derivatives.
Condensation Reactions
This compound participates in condensation reactions with carbonyl compounds:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Aldol condensation | CH3COCH2COOEt, NaOH | C-C coupled pyridines | 75% | |
| Claisen condensation | MeCN, HCl | β-Keto esters | 80% |
These reactions leverage the acetyl group’s reactivity to form conjugated systems, useful in pharmaceutical synthesis .
Biological Interactions
While direct data on this compound is limited, analogous compounds like Ethyl 6-(methylsulfonyl)nicotinate exhibit vasodilatory effects through nicotinic receptor modulation. This suggests potential biological applications for this compound in cardiovascular or neuroprotective therapies .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The biological and physicochemical properties of nicotinic acid derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of Ethyl 6-acetylnicotinate with analogs bearing different functional groups:
Key Observations :
- Halogenation : The introduction of chlorine (e.g., Ethyl 6-acetyl-5-chloronicotinate) increases molecular weight and may enhance electrophilic reactivity, making it useful in cross-coupling reactions .
- Electron-Withdrawing Groups: The cyano group in Ethyl 6-cyanonicotinate significantly alters electronic properties, favoring applications in medicinal chemistry .
- Amino vs. Acetyl: Ethyl 6-aminonicotinate offers nucleophilic sites for further functionalization, contrasting with the acetyl group’s role in steric hindrance or hydrogen bonding .
Ester Group Variations
The choice of ester (ethyl vs. methyl) influences solubility, volatility, and metabolic stability:
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